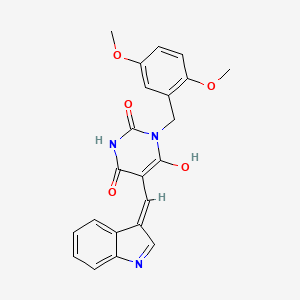![molecular formula C9H6N6O B6103215 5-Oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaene](/img/structure/B6103215.png)
5-Oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-2,4,6,8,12,14-hexazatetracyclo[77003,7011,15]hexadeca-1(9),3,6,10,12,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
5-Oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene: A structurally related compound with similar tetracyclic features.
Uniqueness
5-Oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaene stands out due to its unique combination of oxygen and nitrogen atoms within its tetracyclic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O/c1-4-5(11-3-10-4)2-7-6(1)12-8-9(13-7)15-16-14-8/h1-3H,(H,10,11)(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWSSQRLMWHNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC4=NON=C4N3)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6103137.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B6103155.png)

![7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103166.png)
![2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B6103173.png)
![4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE](/img/structure/B6103186.png)
![1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6103199.png)
![1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6103208.png)
![(5-methyl-1H-pyrazol-3-yl)-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone](/img/structure/B6103221.png)
![N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6103224.png)
![4-[6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6103228.png)
![METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE](/img/structure/B6103237.png)
![4-[4-(3,4-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride](/img/structure/B6103241.png)
![2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B6103247.png)
